Cas no 923790-15-2 (3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid)

3,5-Dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid is a benzoic acid derivative featuring a pyridinylmethoxy substituent at the 4-position and methoxy groups at the 3- and 5-positions. This compound is of interest in medicinal chemistry and organic synthesis due to its multifunctional structure, which combines aromatic, heterocyclic, and carboxylic acid moieties. The presence of the pyridine ring enhances its potential as a ligand or intermediate in metal-catalyzed reactions, while the methoxy groups contribute to electronic modulation and solubility. Its carboxylic acid functionality allows for further derivatization, making it a versatile building block for pharmaceuticals, agrochemicals, or materials science applications. The compound's well-defined structure and purity are critical for reproducible research outcomes.
3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid structure
923790-15-2 structure
Product name:3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid
CAS No:923790-15-2
MF:C15H15NO5
Molecular Weight:289.2833
MDL:MFCD08445044
CID:1082155
PubChem ID:16228466

3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
    • Benzoic acid, 3,5-dimethoxy-4-(3-pyridinylmethoxy)-
    • 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid
    • FT-0692009
    • CS-0345212
    • AKOS009113472
    • DTXSID20585521
    • 3,5-Dimethoxy-4-(3-pyridinylmethoxy)benzoic acid
    • 923790-15-2
    • EN300-86914
    • 3,5-Dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid
    • DB-006304
    • MDL: MFCD08445044
    • インチ: InChI=1S/C15H15NO5/c1-19-12-6-11(15(17)18)7-13(20-2)14(12)21-9-10-4-3-5-16-8-10/h3-8H,9H2,1-2H3,(H,17,18)
    • InChIKey: UCLJTJSJNRWXKE-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1OCC2=CN=CC=C2)OC)C(=O)O

計算された属性

  • 精确分子量: 289.09502258g/mol
  • 同位素质量: 289.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 324
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 77.9Ų

じっけんとくせい

  • 密度みつど: 1.269

3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-86914-5.0g
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid
923790-15-2
5.0g
$2110.0 2023-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415882-2.5g
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
923790-15-2 98%
2.5g
¥30844.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415882-500mg
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
923790-15-2 98%
500mg
¥17609.00 2024-04-25
Enamine
EN300-86914-2.5g
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid
923790-15-2
2.5g
$1089.0 2023-09-02
Enamine
EN300-86914-0.05g
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid
923790-15-2
0.05g
$468.0 2023-09-02
Enamine
EN300-86914-0.1g
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid
923790-15-2
0.1g
$490.0 2023-09-02
Enamine
EN300-86914-5g
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid
923790-15-2
5g
$1614.0 2023-09-02
Enamine
EN300-86914-10g
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid
923790-15-2
10g
$2393.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415882-50mg
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
923790-15-2 98%
50mg
¥14320.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415882-100mg
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
923790-15-2 98%
100mg
¥14976.00 2024-04-25

3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid 関連文献

3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acidに関する追加情報

Introduction to 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid (CAS No. 923790-15-2)

3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 923790-15-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include methoxy and dimethoxy substituents on the aromatic ring, as well as a pyridinylmethoxy group at the para position relative to one of the methoxy groups. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The molecular structure of 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid consists of a benzoic acid core substituted with two methoxy groups at the 3 and 5 positions, and a methoxy group linked to a pyridine ring at the 4 position. This arrangement creates a complex system of electronic and steric interactions that can influence its reactivity, solubility, and interaction with biological targets. The pyridinylmethoxy moiety, in particular, is known to enhance binding affinity to certain enzymes and receptors, which is a critical factor in the development of small-molecule drugs.

In recent years, there has been growing interest in benzoic acid derivatives due to their diverse biological activities. Studies have demonstrated that these compounds can exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The methoxy groups in 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid contribute to its stability and hydrophobicity, while the pyridine ring introduces a polar region that can interact with hydrophilic biological targets. This balance of hydrophobic and hydrophilic characteristics makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

One of the most compelling aspects of 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid is its potential as a precursor in the synthesis of more complex molecules. Its structural framework allows for further functionalization through various chemical reactions, such as esterification, alkylation, or coupling reactions. These modifications can lead to derivatives with enhanced pharmacological properties or improved pharmacokinetic profiles. For instance, researchers have explored its use in generating compounds with targeted activity against specific diseases or conditions.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the biological activity of 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid. By simulating its interactions with various biological targets, scientists can identify potential therapeutic applications and optimize its structure for better efficacy. These computational studies have hinted at its potential role in modulating pathways associated with neurological disorders, cancer, and metabolic diseases.

The synthesis of 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid presents both challenges and opportunities for organic chemists. The need for precise regioselectivity during functionalization requires careful selection of reaction conditions and reagents. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of the pyridine-linked moiety, while protecting group strategies allow for selective modification of different functional groups.

From a pharmaceutical perspective, 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid holds promise as a lead compound for drug development. Its structural features suggest potential interactions with enzymes such as cytochrome P450 monooxygenases or esterases, which are key players in drug metabolism. By understanding these interactions, researchers can design analogs with improved metabolic stability or altered pharmacokinetic profiles. Additionally, its ability to cross the blood-brain barrier may make it suitable for treating central nervous system disorders.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are derived from natural compounds that have been structurally modified to enhance their efficacy and safety. 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid, with its rich structural diversity derived from benzoic acid derivatives found in nature, exemplifies this trend. By leveraging natural products as starting points for synthetic chemistry efforts, scientists can accelerate the discovery process while minimizing costs associated with de novo design.

In conclusion,3,5-dimethoxy-4(pyridin-3-yl)methoxybenzoic acid (CAS No.923790-15-2) is a multifaceted compound with significant potential in pharmaceutical research.
Its unique structural features make it an excellent candidate for further exploration into drug development.
With ongoing advancements in synthetic chemistry
and computational biology,
this compound
is poised
to contribute
to future breakthroughs
in medicine.

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